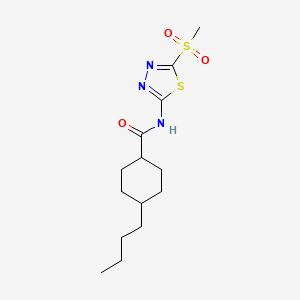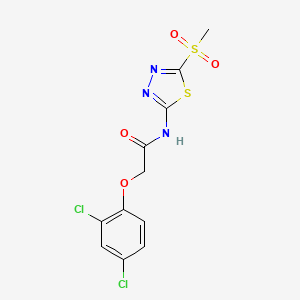![molecular formula C23H20Br2N2O4 B12202793 N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide)](/img/structure/B12202793.png)
N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) is a synthetic organic compound with the molecular formula C23H20Br2N2O4 and a molecular weight of 548.2239 g/mol . This compound is characterized by the presence of two bromobenzamide groups connected via a methanediyl bridge to a 3,4-dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) typically involves the reaction of 3,4-dimethoxybenzaldehyde with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(4-methylbenzamide): A similar compound with a methyl group instead of a bromine atom.
The uniqueness of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20Br2N2O4 |
|---|---|
Molecular Weight |
548.2 g/mol |
IUPAC Name |
3-bromo-N-[[(3-bromobenzoyl)amino]-(3,4-dimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H20Br2N2O4/c1-30-19-10-9-14(13-20(19)31-2)21(26-22(28)15-5-3-7-17(24)11-15)27-23(29)16-6-4-8-18(25)12-16/h3-13,21H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
GMRSLKOBECRVHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide](/img/structure/B12202712.png)
amine](/img/structure/B12202718.png)
![N'-{(Z)-[3-(4-bromobenzyl)-4-chloro-2-oxo-2,3-dihydro-1,3-thiazol-5-yl]methylidene}-4-methoxybenzohydrazide](/img/structure/B12202723.png)
![1-[(2-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B12202727.png)


![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12202754.png)
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12202757.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12202761.png)
![(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12202777.png)

![2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide](/img/structure/B12202786.png)
![1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12202787.png)
![2-(2-chlorophenyl)-N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12202795.png)
